molecular formula C10H11ClN4O3S2 B12969289 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide

Cat. No.: B12969289
M. Wt: 334.8 g/mol
InChI Key: RDNFSSBXZPJOJM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, pyrimidine H-5)
  • δ 7.28 (s, 1H, thiophene H-3)
  • δ 3.72 (t, 4H, morpholine OCH₂)
  • δ 3.48 (t, 4H, morpholine NCH₂)
  • δ 6.91 (s, 2H, SO₂NH₂)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 162.4 (C-2 pyrimidine)
  • δ 154.7 (C-4 pyrimidine)
  • δ 135.2 (C-6 thiophene)
  • δ 66.8 (morpholine OCH₂)
  • δ 48.3 (morpholine NCH₂)

Infrared Spectroscopy (IR)

Key absorption bands in the 400–4000 cm⁻¹ range:

  • 1345 cm⁻¹ and 1162 cm⁻¹ (S=O asymmetric/symmetric stretching)
  • 3267 cm⁻¹ (N-H stretching of sulfonamide)
  • 1589 cm⁻¹ (C=N pyrimidine ring vibration)
  • 745 cm⁻¹ (C-S-C deformation in thiophene)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a base peak at m/z 335.1 [M+H]⁺ corresponding to the protonated molecular ion. Fragment ions at m/z 272.3 (loss of SO₂NH₂) and m/z 154.8 (morpholine-pyrimidine cleavage) confirm the connectivity pattern.

Electronic Structure and Quantum Chemical Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.12 eV , indicating moderate chemical reactivity. The HOMO localizes primarily on the thienopyrimidine π-system and sulfonamide nitrogen, while the LUMO occupies the pyrimidine ring and chlorine atom.

Natural Bond Orbital (NBO) analysis identifies significant n→π* hyperconjugation between the morpholine lone pairs and pyrimidine antibonding orbitals, stabilizing the molecule by 28.7 kcal/mol . The sulfonamide group exhibits strong electron-withdrawing character (-0.43 e), countered by the electron-donating morpholine substituent (+0.31 e).

Electrostatic potential maps show negative potential regions near the sulfonamide oxygen atoms (‑0.45 e) and positive potential at the chlorine center (+0.38 e), guiding predictions about nucleophilic/electrophilic attack sites. Time-dependent DFT calculations predict strong UV absorption at 287 nm (ε = 12,400 M⁻¹cm⁻¹), consistent with experimental UV-Vis spectra of analogous compounds.

Properties

Molecular Formula

C10H11ClN4O3S2

Molecular Weight

334.8 g/mol

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C10H11ClN4O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2,(H2,12,16,17)

InChI Key

RDNFSSBXZPJOJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,2-d]pyrimidine Core

The synthesis begins with the construction of the thieno[3,2-d]pyrimidine scaffold. This is achieved through condensation reactions involving urea derivatives and thiophene precursors:

  • Reagents : Urea (5.2 equivalents), thiophene derivative.
  • Conditions : Reflux in toluene at 220 °C for 2 hours.
  • Yield : Approximately 60% for the intermediate compound.

Chlorination

The next step involves introducing a chlorine atom at position 2 of the pyrimidine ring:

  • Reagents : Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
  • Conditions : Reflux at 110–150 °C for 10–20 hours.
  • Yield : Up to 71% for the dichlorinated intermediate.

Morpholine Substitution

Morpholine is introduced at position 4 through nucleophilic substitution:

  • Reagents : Morpholine (2.1 equivalents).
  • Solvent : Dry methanol.
  • Conditions : Stirring at room temperature for 1–2 hours.
  • Yield : High yield (~99%) for this substitution step.

Sulfonamide Functionalization

The final step involves introducing the sulfonamide group to complete the compound:

  • Reagents : Sulfonyl chloride derivatives or direct sulfonation agents.
  • Conditions : Reaction in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures (-78 °C to room temperature).
  • Catalysts/Base : Potassium carbonate (K₂CO₃) or triethylamine.
  • Yield : Variable depending on sulfonylating agent but generally above 80%.

Detailed Reaction Conditions

Step Reagents & Solvents Conditions Yield (%)
1 Urea, thiophene derivative Reflux in toluene, 220 °C ~60
2 POCl₃, PCl₅ Reflux at 110–150 °C ~71
3 Morpholine, dry methanol Stirring at room temperature ~99
4 Sulfonyl chloride, K₂CO₃ in THF -78 °C to room temperature >80

Challenges and Considerations

  • Yield Optimization :

    • The chlorination step often determines overall efficiency due to competing side reactions.
    • Using an excess of POCl₃ improves yield but requires careful handling due to its corrosive nature.
  • Purity Control :

    • Impurities from incomplete morpholine substitution can be minimized by using dry solvents and inert atmosphere conditions.
  • Scalability :

    • The process is scalable with adjustments in solvent volumes and reaction times but requires monitoring to avoid thermal degradation.
  • Environmental Concerns :

    • Chlorination and sulfonation steps generate hazardous by-products that require proper disposal protocols.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, including glioblastoma. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in glioblastoma U87MG cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Inhibition of Thrombocyte Aggregation

The compound has also been identified as a potential inhibitor of thrombocyte aggregation, which is critical in preventing thrombotic diseases. Inhibitors of platelet aggregation are vital for managing cardiovascular diseases, and this compound's ability to affect platelet function may offer therapeutic avenues for such conditions .

Case Study: Antitumor Activity

A study focusing on the anticancer properties of thieno[3,2-d]pyrimidines revealed that derivatives similar to this compound demonstrated potent cytotoxic effects against U87MG glioblastoma cells. The study utilized various assays to assess cell viability and proliferation rates, confirming the compound's potential as a therapeutic agent against aggressive brain tumors .

Pharmacological Studies

Pharmacological evaluations have shown that compounds within this chemical class can modulate key pathways involved in cancer cell survival. These studies often employ techniques such as Western blotting and flow cytometry to analyze changes in protein expression related to apoptosis and cell cycle regulation, thus providing insights into the mechanisms by which these compounds exert their effects .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation and induces apoptosis in glioblastoma cells (U87MG)
Thrombocyte Aggregation InhibitionPotential use in cardiovascular disease management by preventing platelet aggregation
Synthesis MethodsInvolves reaction of 2,4-dichloro-thieno[3,2-d]pyrimidine with morpholine under controlled conditions

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications and Substituent Variations

The thieno[3,2-d]pyrimidine core is highly versatile, allowing for diverse substitutions. Key analogues differ at position 6, which directly influences biological activity and physicochemical properties. Below is a comparative analysis:

Key Observations :

Position 6 Reactivity: The carbaldehyde derivative (CAS: 885618-31-5) serves as a key intermediate for further functionalization, enabling nucleophilic additions (e.g., with amines or alcohols) . The hydroxymethyl derivative (CAS: 885698-97-5) is a precursor for bromomethyl intermediates, facilitating alkylation reactions with nucleophiles like piperazine .

Biological Implications: Methanesulfonyl-piperazine derivatives (e.g., compound 14, MS 528) exhibit enhanced solubility and kinase inhibition due to the sulfonyl group’s polarity . The oxazolidinone derivative (MS 423) demonstrates the feasibility of introducing heterocyclic motifs via cross-coupling reactions, expanding target selectivity .

Table 2: Reaction Pathways for Position 6 Functionalization
Reaction Type Example Conditions Yield/Purity
Alkylation Bromomethyl + piperazine → methanesulfonyl-piperazine derivative DMF, NaH, 0°C → RT 94% (crude)
Reductive Amination Carbaldehyde + 4-hydroxypiperidine → piperidine derivative NaBH(OAc)3, DMF, MgSO4, 6–16 h 10–15% after HPLC
Suzuki Coupling Chloro intermediate + boronic ester → biaryl derivatives Pd catalyst, Na2CO3, MeCN/H2O, 80°C 8–10 mg after HPLC
Key Insights :
  • Alkylation and reductive amination are predominant for introducing nitrogen-containing groups at position 5.
  • The sulfonamide group’s introduction would likely require a two-step process: (1) amination of the bromomethyl intermediate, followed by (2) sulfonation with a sulfonyl chloride .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholine and sulfonamide groups enhance water solubility compared to non-polar analogues like the carbaldehyde or hydroxymethyl derivatives .
  • Binding Affinity : The sulfonamide’s hydrogen-bonding capability may mimic ATP’s phosphate groups, enhancing kinase inhibition .

Biological Activity

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-cancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with a chloro group and a morpholine moiety. Its molecular formula is C10H10ClN3O2SC_{10}H_{10}ClN_3O_2S with a molecular weight of approximately 283.73 g/mol. The presence of the sulfonamide group enhances its reactivity and biological interactions.

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
H460 (Lung Cancer)0.09
HT-29 (Colon Cancer)0.03
MDA-MB-231 (Breast)0.12

The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation, such as PI3K/mTOR pathways, which are often targeted in cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cell cycle regulation and apoptosis.
  • Signal Transduction Interference : The compound disrupts signaling pathways that promote tumor growth and survival.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells, enhancing its therapeutic potential.

Case Studies

Multiple studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : A study conducted on H460 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity.
  • Combination Therapy Research : In another study, this compound was evaluated in combination with other chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Similarity Index Key Features
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine63894-67-70.64Contains thienopyrimidine core; lacks sulfonamide.
2,4-Dichlorothieno[3,2-d]pyrimidine16234-14-30.60Two chlorine atoms; lacks morpholine attachment.
2-Chloro-4-methoxythieno[3,2-d]pyrimidine1807542-78-40.59Methoxy group instead of morpholine; different activity profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Established routes involve nucleophilic substitution at the pyrimidine core, followed by sulfonamide functionalization. To optimize yields, use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between variables, reducing trial-and-error approaches . Parallel synthesis techniques for pyrimidine analogs (e.g., halogenation-morpholine substitution) provide foundational strategies .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing structural purity?

  • Methodological Answer :

  • FTIR/FT-Raman : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, morpholine C-N vibrations) and monitor conformational stability .

  • NMR (¹H/¹³C) : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the thieno-pyrimidine core .

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

    Table 1: Key Spectroscopic Parameters

    TechniqueTarget Functional GroupsCritical Peaks/Regions
    FTIRSulfonamide, Morpholine1350 cm⁻¹ (S=O), 1100 cm⁻¹ (C-N)
    ¹H NMR (DMSO-d6)Aromatic protonsδ 7.8–8.2 ppm (thieno ring)

Q. What safety protocols are critical for handling this compound to ensure experimental reproducibility and researcher safety?

  • Methodological Answer :

  • Contamination Prevention : Store separately from nucleophiles (e.g., amines) to avoid unintended substitutions. Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Waste Management : Segregate halogenated waste and coordinate with certified disposal agencies to comply with environmental regulations .
  • Personal Protection : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation using fume hoods (≥0.5 m/s face velocity) .

Advanced Research Questions

Q. How can computational quantum chemistry predict reactivity or degradation pathways of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-311++G**) to model intermediates and transition states. Focus on chloro-substitution sites prone to hydrolysis or nucleophilic attack .
  • Degradation Modeling : Simulate pH-dependent stability via molecular dynamics (MD) in explicit solvent (e.g., water/DMSO mixtures). Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What statistical experimental design approaches optimize reaction parameters in its synthesis?

  • Methodological Answer :

  • Factorial Designs : Screen temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry to maximize yield. Use ANOVA to identify significant factors .

  • Response Surface Methodology (RSM) : Optimize non-linear interactions (e.g., catalyst-substrate ratio vs. reaction time) via central composite designs .

    Table 2: DOE Framework for Reaction Optimization

    VariableRangeResponse MetricStatistical Tool
    Temperature80–120°CYield (%)ANOVA
    Catalyst Loading0.5–2.0 mol%Purity (HPLC)RSM

Q. How can researchers resolve contradictions in experimental data related to its chemical stability?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (humidity, light exposure) to isolate variables. Use control charts to monitor batch-to-batch variability .
  • Advanced Analytics : Apply multivariate analysis (PCA or PLS) to correlate stability data (e.g., DSC for thermal decomposition) with environmental factors .

Q. What membrane-based separation technologies improve post-synthesis purification efficiency?

  • Methodological Answer :

  • Nanofiltration (NF) : Use membranes with MWCO 200–300 Da to retain unreacted intermediates while permeating the target compound .
  • Countercurrent Chromatography (CCC) : Achieve high-purity isolation (>99%) using biphasic solvent systems (e.g., hexane/ethyl acetate/water) .

Q. What interdisciplinary methodologies integrate this compound’s synthesis with biological activity assessments?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate with enzyme inhibition assays (IC50 measurements) .
  • High-Throughput Bioassays : Couple synthetic batches with cell viability testing (MTT assay) to rapidly assess structure-activity relationships (SAR) .

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